molecular formula C10H16O8 B10761125 Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside CAS No. 72698-47-6

Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside

Cat. No.: B10761125
CAS No.: 72698-47-6
M. Wt: 264.23 g/mol
InChI Key: ZDZVLEQWFATHTF-IJWOWSJNSA-N
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Description

Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside: is an organic compound belonging to the class of pyranodioxins. It consists of a pyran ring fused to a dioxin ring and is characterized by its unique structure, which includes a carboxyethylidene group at the 4,6-positions of the galactopyranoside moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyethylidene group plays a crucial role in binding to these targets, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Mannopyranoside
  • Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Glucopyranoside

Uniqueness

Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside is unique due to its specific stereochemistry and the presence of the carboxyethylidene group at the 4,6-positions. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds .

Properties

CAS No.

72698-47-6

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

IUPAC Name

(2R,4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid

InChI

InChI=1S/C10H16O8/c1-10(9(13)14)16-3-4-7(18-10)5(11)6(12)8(15-2)17-4/h4-8,11-12H,3H2,1-2H3,(H,13,14)/t4-,5-,6-,7+,8-,10-/m1/s1

InChI Key

ZDZVLEQWFATHTF-IJWOWSJNSA-N

Isomeric SMILES

C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)OC)O)O)C(=O)O

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C(=O)O

Origin of Product

United States

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